molecular formula C14H12FN5O B11794709 2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11794709
M. Wt: 285.28 g/mol
InChI Key: LEEFABKLMYCKTA-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

The synthesis of 2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include acids, bases, and solvents like dimethyl sulfoxide.

Scientific Research Applications

2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives. Compared to these, 2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to the presence of both fluorophenyl and amino groups, which confer distinct chemical and biological properties. Examples of similar compounds include 5-amino-3-(2-fluorophenyl)pyrazole and 6-methylpyrimidin-4(3H)-one .

Properties

Molecular Formula

C14H12FN5O

Molecular Weight

285.28 g/mol

IUPAC Name

2-[5-amino-3-(2-fluorophenyl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H12FN5O/c1-8-6-13(21)18-14(17-8)20-12(16)7-11(19-20)9-4-2-3-5-10(9)15/h2-7H,16H2,1H3,(H,17,18,21)

InChI Key

LEEFABKLMYCKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3F)N

Origin of Product

United States

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